molecular formula C19H18F3NO5S B11649663 Ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B11649663
M. Wt: 429.4 g/mol
InChI Key: IIJKDUXMOPSMQN-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various functional groups. Common reagents used in these reactions include acyl chlorides, amines, and phenoxy compounds. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRICHLOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(METHOXY)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles compared to similar compounds .

Properties

Molecular Formula

C19H18F3NO5S

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H18F3NO5S/c1-4-27-18(26)15-10(2)16(11(3)24)29-17(15)23-14(25)9-28-13-7-5-6-12(8-13)19(20,21)22/h5-8H,4,9H2,1-3H3,(H,23,25)

InChI Key

IIJKDUXMOPSMQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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